chemical structure of o-phenylenediarsonic acid
chemical structure of o-phenylenediarsonic acid
An In-depth Technical Guide to the Chemical Structure of o-Phenylenediarsonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of o-phenylenediarsonic acid, a significant organoarsenic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and data.
Introduction: Defining o-Phenylenediarsonic Acid
o-Phenylenediarsonic acid, with the CAS Number 1758-48-1, is an organoarsenic compound characterized by a benzene ring substituted with two adjacent (ortho-positioned) arsonic acid functional groups.[] Its systematic IUPAC name is (2-arsonophenyl)arsonic acid.[] This molecule serves as a crucial bidentate ligand and a building block in coordination chemistry and the development of advanced materials. Its structure facilitates the formation of stable complexes with various metal ions, making it a compound of considerable interest for creating intricate supramolecular architectures.
The presence of two arsonic acid groups on a rigid phenyl backbone imparts unique stereochemical and electronic properties, which are fundamental to its reactivity and potential applications. Understanding its detailed chemical structure is paramount for predicting its behavior in chemical reactions and biological systems.
Molecular Structure and Stereochemistry
The chemical formula for o-phenylenediarsonic acid is C₆H₈As₂O₆.[][2] The core of the molecule is a planar benzene ring. The key features are the two arsonic acid, -AsO(OH)₂, groups attached to adjacent carbon atoms (C1 and C2) of this ring.
Key Structural Features:
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Arsenic Center: Each arsenic atom is pentavalent and adopts a tetrahedral geometry, analogous to the phosphorus center in phosphoric acid. It is bonded to one carbon atom of the phenyl ring, one doubly bonded oxygen atom, and two hydroxyl groups.
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Bonding: X-ray crystallography studies on related phenylarsonic acids reveal that the molecules are extensively interconnected in the solid state through a network of hydrogen bonds.[3] This intermolecular hydrogen bonding occurs between the hydroxyl groups of the arsonic acid moieties.
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Conformation: The proximity of the two bulky arsonic acid groups at the ortho positions introduces steric hindrance, which may cause a slight twisting of the As-C bonds relative to the plane of the benzene ring.
Visualizing the Structure
A 2D representation clarifies the connectivity of the atoms.
A 2D schematic of o-phenylenediarsonic acid.
To appreciate the three-dimensional arrangement, a ball-and-stick model is more illustrative.
A ball-and-stick representation of o-phenylenediarsonic acid.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of o-phenylenediarsonic acid are summarized below. These properties are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₆H₈As₂O₆ | [][2] |
| Molecular Weight | 325.96 g/mol | Calculated |
| IUPAC Name | (2-arsonophenyl)arsonic acid | [] |
| CAS Number | 1758-48-1 | [] |
| Appearance | Colorless/white solid | [3][4] |
| Boiling Point | 783.2°C at 760 mmHg | [] |
| SMILES | C1=CC=C(C(=C1)(O)O)(O)O | [][2] |
| InChI | 1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) | [][2] |
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. A strong band around 800-900 cm⁻¹ would be indicative of the As=O stretching vibration. As-C and As-O single bond stretches would appear in the fingerprint region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region would show a complex multiplet pattern for the four protons on the phenyl ring. The acidic protons of the -AsO(OH)₂ groups would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display distinct signals for the four unique carbon environments in the aromatic ring. The two carbons bonded to the arsenic atoms would be expected to show coupling to arsenic (⁷⁵As, I=3/2), potentially leading to broader signals.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻.[5] Further fragmentation would likely involve the loss of water and other small neutral molecules.
Synthesis and Reactivity
Synthetic Approach: The Bart Reaction
While a specific, detailed synthesis for o-phenylenediarsonic acid is not commonly documented in recent literature, a reliable method can be adapted from the well-established Bart reaction for preparing phenylarsonic acids.[3] This reaction involves the treatment of a diazonium salt with sodium arsenite in the presence of a copper catalyst.
The logical precursor for this synthesis is o-phenylenediamine.
A conceptual workflow for the synthesis of o-phenylenediarsonic acid.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative and must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures due to the high toxicity of arsenic compounds.
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Diazotization: o-Phenylenediamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C to form the benzene-1,2-bis(diazonium) chloride solution.
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Arsenite Solution Preparation: In a separate flask, arsenic trioxide is dissolved in an aqueous sodium hydroxide solution to form sodium arsenite. The solution is cooled.
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The Bart Reaction: The cold diazonium salt solution is added slowly to the sodium arsenite solution, which contains a catalytic amount of copper(II) sulfate. The reaction is stirred vigorously, and nitrogen gas evolution is observed.
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Workup and Isolation: After the reaction is complete, the mixture is acidified with concentrated hydrochloric acid to precipitate the crude o-phenylenediarsonic acid.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Key Aspects of Reactivity
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Acidity: The arsonic acid groups are acidic and can be deprotonated by bases. This property is fundamental to its role as a ligand.
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Coordination Chemistry: As a bidentate ligand, o-phenylenediarsonic acid can chelate to metal ions using the oxygen atoms from its two arsonic acid groups. This chelation results in the formation of stable five-membered rings with the metal center, a thermodynamically favorable arrangement. This property is exploited in the construction of coordination polymers and metal-organic frameworks (MOFs).
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Condensation Reactions: The hydroxyl groups can undergo condensation reactions to form arsonic anhydrides or esters under appropriate conditions.
Applications and Future Directions
The primary value of o-phenylenediarsonic acid lies in its function as a molecular building block.
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Materials Science: Its rigid structure and defined coordination geometry make it an excellent candidate for constructing porous materials like MOFs. These materials have potential applications in gas storage, separation, and catalysis.
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Drug Development: While arsenic compounds are notoriously toxic, there is a renewed interest in organoarsenic compounds for therapeutic applications.[5] The ability of ligands like o-phenylenediarsonic acid to form stable complexes with metal ions could be explored for the targeted delivery of metallodrugs. Its derivatives could also be investigated for their intrinsic biological activity.
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Analytical Chemistry: Historically, related arsonic acids have been used as precipitating agents for certain metal ions, such as tin and zirconium.
Safety and Handling
CRITICAL SAFETY NOTICE: o-Phenylenediarsonic acid is an organoarsenic compound and should be treated as highly toxic and potentially carcinogenic. All handling must be performed with extreme caution.
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Hazard Identification: Toxic if swallowed or inhaled.[6] May cause serious eye and skin irritation.[7]
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Engineering Controls: All manipulations of solid or dissolved o-phenylenediarsonic acid must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
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Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up, away from incompatible materials.
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Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion
o-Phenylenediarsonic acid is a structurally fascinating molecule with a rich potential for applications in materials science and coordination chemistry. Its defining features—the ortho-disposed arsonic acid groups on a phenyl ring—endow it with the ability to act as a robust bidentate ligand. While its synthesis and handling are challenging due to the toxicity of arsenic, a thorough understanding of its chemical structure, properties, and reactivity provides a solid foundation for its safe and innovative use in advanced scientific research.
References
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PubChemLite. o-Phenylenediarsonic acid (C6H8As2O6). Available from: [Link]
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Wikipedia. Phenylarsonic acid. Available from: [Link]
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PubChem. Phenylarsonic Acid | C6H7AsO3 | CID 7365. Available from: [Link]
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Lloyd, N. C., Morgan, H. W., Nicholson, B. K., & Ronimus, R. S. (n.d.). Substituted phenylarsonic acids; structures and spectroscopy. CORE. Available from: [Link]
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